molecular formula C18H21ClN2O2 B2616721 N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1280783-65-4

N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No. B2616721
CAS RN: 1280783-65-4
M. Wt: 332.83
InChI Key: UPFLZIQEQFOMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.83. The purity is usually 95%.
BenchChem offers high-quality N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, has been extensively studied for its molecular interactions. It acts as a potent and selective antagonist for the CB1 cannabinoid receptor. Research utilizing the AM1 molecular orbital method and conformational analysis has identified distinct conformations crucial for receptor interaction. Such studies aid in understanding molecular dynamics and drug-receptor interactions, which are vital for drug design and pharmacological research (Shim et al., 2002).

Structure-Activity Relationships (SAR)

Exploring the SAR of pyrazole derivatives, including compounds similar to the specified chemical, helps in characterizing cannabinoid receptor binding sites. This approach is crucial for developing more selective and potent pharmacological probes, potentially useful in therapeutic applications (Lan et al., 1999).

Synthesis and Radiochemistry

The synthesis and radiolabeling of analogs of these compounds, such as SR141716, are key areas of research. Such studies facilitate the development of radioligands for medical imaging and receptor binding studies, contributing significantly to diagnostic and research methodologies (Seltzman et al., 2002).

Glycine Transporter Inhibition

Research on structurally diverse compounds has led to the identification of potent inhibitors of the Glycine Transporter 1 (GlyT1). These studies are crucial for understanding and potentially treating neurological conditions (Yamamoto et al., 2016).

Neuroreceptor Binding Studies

Investigations into the in vivo binding of radioiodinated ligands, such as AM251, an analog of cannabinoid receptor antagonists, provide valuable insights into neuroreceptor distribution and functioning. Such studies have implications for understanding neuropharmacology and developing new therapies (Gatley et al., 1996).

properties

IUPAC Name

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-2-10-21-11-4-3-8-16(21)18(22)20-15-9-12-23-17-13(15)6-5-7-14(17)19/h1,5-7,15-16H,3-4,8-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFLZIQEQFOMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)NC2CCOC3=C2C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.